molecular formula C14H23N3O3S B5634103 7-[(1-propyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-7-azaspiro[4.5]decane

7-[(1-propyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-7-azaspiro[4.5]decane

Cat. No. B5634103
M. Wt: 313.42 g/mol
InChI Key: STPXBCIEIFHFNH-UHFFFAOYSA-N
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Description

Spiro compounds, such as the one , are of significant interest in organic chemistry due to their complex molecular architecture and potential biological activities. These compounds often serve as key intermediates in the synthesis of biologically active molecules.

Synthesis Analysis

The synthesis of spiro compounds like 8-oxa-2-azaspiro[4.5]decane from commercially available reagents illustrates the methodologies involved in constructing such complex molecules, often involving steps like cyclization and functional group transformation (Ogurtsov & Rakitin, 2020).

Molecular Structure Analysis

The crystal structure of derivatives within the spiro compound family, such as 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, provides insight into their chiral nature and molecular conformation, highlighting the chair conformation of the cyclohexyl ring which is common in these types of molecules (Wen, 2002).

Chemical Reactions and Properties

Chemical reactions involving spiro compounds can include a variety of transformations, such as the copper-catalyzed oxidative ipso-cyclization of N-(p-methoxyaryl)propiolamides, leading to novel 3-(arylthio)-1-azaspiro[4.5]deca-3,6,9-triene-2,8-diones. These reactions highlight the reactivity and potential for diversification of the spiro framework (Qian et al., 2015).

Mechanism of Action

While the mechanism of action for your specific compound isn’t available, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Future Directions

Pyrazole derivatives have been studied for their potential pharmacological effects, including antileishmanial and antimalarial activities . They may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

9-(1-propylpyrazol-4-yl)sulfonyl-2-oxa-9-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S/c1-2-6-16-10-13(9-15-16)21(18,19)17-7-3-4-14(11-17)5-8-20-12-14/h9-10H,2-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPXBCIEIFHFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)S(=O)(=O)N2CCCC3(C2)CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(1-propyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-7-azaspiro[4.5]decane

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